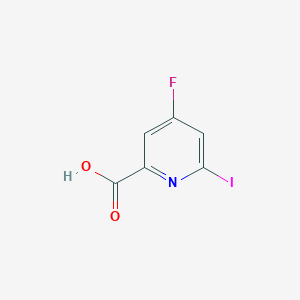

4-Fluoro-6-iodopicolinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3FINO2 |

|---|---|

Molecular Weight |

267.00 g/mol |

IUPAC Name |

4-fluoro-6-iodopyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H3FINO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |

InChI Key |

MXKCDDWEJPHLMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)I)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoro 6 Iodopicolinic Acid and Analogues

Precursor Synthesis and Established Routes for Picolinic Acid Derivatives

The foundation for synthesizing complex molecules like 4-fluoro-6-iodopicolinic acid lies in the efficient production of the core picolinic acid structure. Various methods have been established, ranging from classical oxidation and cyclization reactions to the derivatization of pre-existing pyridine (B92270) rings.

Oxidative and Cyclocondensation Pathways in Picolinic Acid Synthesis

Oxidative pathways represent a primary industrial method for picolinic acid production. A common commercial-scale process involves the oxidation of 2-methylpyridine (B31789) (α-picoline). This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic oxidation. wikipedia.orgresearchgate.net For instance, the heterogeneous catalytic oxidation of 2-picoline over vanadium-titanium (B8517020) oxide catalysts has been studied, where 2-picoline is converted to picolinic acid, though selectivity can be a challenge with intermediates like 2-pyridinecarbaldehyde also forming. researchgate.net Another significant oxidative route starts from 2,6-lutidine (2,6-dimethylpyridine) or 2,6-xylidine, which can be oxidized to form pyridine-2,6-dicarboxylic acid (dipicolinic acid), a related and useful intermediate. univook.com

Cyclocondensation reactions also provide a pathway to the picolinic acid core. univook.com These methods typically involve the reaction of smaller acyclic precursors to build the pyridine ring. A modern approach involves a multi-component reaction for the synthesis of picolinate (B1231196) derivatives. For example, the condensation of ethyl 2-oxopropanoate, ammonium (B1175870) acetate (B1210297), and malononitrile (B47326) can be catalyzed to produce substituted picolinates. nih.gov Biologically, picolinic acid is synthesized via the oxidative degradation of L-tryptophan through what is known as the kynurenine (B1673888) pathway. nih.govnih.gov

Table 1: Selected Oxidative Methods for Picolinic Acid Synthesis

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| 2-Methylpyridine (α-Picoline) | Potassium Permanganate (KMnO₄) | Picolinic Acid | wikipedia.org |

| 2-Picoline | V-Ti Oxide Catalyst | Picolinic Acid | researchgate.net |

| 2,6-Xylidine | Metal Oxide Catalyst | Dipicolinic Acid | univook.com |

| L-Tryptophan | Enzymatic (Kynurenine Pathway) | Picolinic Acid | nih.gov |

Derivatization from Related Pyridine Building Blocks

Synthesizing substituted picolinic acids often involves modifying existing pyridine compounds. researchgate.net This approach leverages the vast library of commercially available or readily synthesized pyridine derivatives. A key strategy is the functionalization of a pre-formed pyridine ring, followed by the introduction or modification of the carboxylic acid group.

One powerful technique is directed ortho-metalation. Using a directing group on the pyridine ring, a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can selectively deprotonate the adjacent position, creating a lithiated intermediate. derpharmachemica.com This intermediate can then be quenched with an electrophile, such as iodine, to install a substituent with high regioselectivity. For example, treating picolinic acid with LiTMP followed by iodine yields iodinated picolinic acids. derpharmachemica.com Another precursor, picolinic acid N-oxide, can be used to direct substitution reactions before reduction of the N-oxide. umsl.edu The synthesis of complex picolinates can also be achieved through coupling reactions, where a halogenated picolinate is reacted with an organometallic compound in the presence of a transition metal catalyst. epo.orggoogle.com

Regioselective Halogenation Strategies for Picolinic Acid Systems

The introduction of fluorine and iodine at specific positions on the picolinic acid ring requires sophisticated regioselective halogenation strategies. The electronic nature of the pyridine ring—an electron-deficient system—and the directing effects of the carboxyl group and other substituents must be carefully considered.

Fluorination Techniques: Classical and Modern Approaches

Incorporating fluorine into aromatic systems is a cornerstone of modern medicinal chemistry. mdpi.com For pyridine systems, both electrophilic and nucleophilic methods have been developed, each with distinct advantages and applications.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+"). alfa-chemistry.com These methods are particularly useful for direct C-H fluorination of electron-rich aromatic or heteroaromatic rings. However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic attack than benzene. Despite this, powerful electrophilic fluorinating agents can be effective.

Commonly used reagents include N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (commercially known as Selectfluor®). mdpi.comalfa-chemistry.comresearchgate.net Selectfluor® is a versatile and relatively safe reagent used for the fluorination of a wide range of substrates, including dihydropyridines which can then be converted to fluorinated pyridines. mdpi.comresearchgate.net The fluorination of a 6-methylpicolinic acid derivative using Selectfluor® has been reported as a viable method. The regioselectivity of these reactions is governed by the electronic and steric properties of the substrate.

Table 2: Common Electrophilic Fluorinating Agents

| Reagent | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of dihydropyridines and other heterocycles | mdpi.comresearchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of olefins, aromatic hydrocarbons, and amides | alfa-chemistry.com |

| N-Fluoropyridinium salts | NFPy | Fluorination of enol compounds and electron-rich aromatics | alfa-chemistry.com |

Nucleophilic Fluorination and Halogen Exchange Strategies

Nucleophilic fluorination is a powerful and widely used method for synthesizing fluorinated pyridines, especially those that are difficult to access via electrophilic routes. The most common approach is the halogen exchange (Halex) reaction, where a different halogen atom (typically chlorine or bromine) on the pyridine ring is displaced by a fluoride (B91410) ion. scientificupdate.com This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and any other electron-withdrawing groups, which activate the ring towards nucleophilic aromatic substitution (SNAr).

Classical Halex reactions often employ alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) at high temperatures in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane. scientificupdate.comchemicalbook.com The harsh conditions can limit the functional group tolerance of the reaction. To address this, milder methods have been developed. For example, anhydrous tetrabutylammonium (B224687) fluoride (TBAF) has been shown to effect high-yielding fluorinations of chloropyridines at room temperature. acs.org

A key strategy for synthesizing highly substituted picolinic acids involves starting with a poly-halogenated precursor and sequentially performing selective halogen exchanges. For instance, a process for preparing 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates begins with 3,4,5,6-tetrachloropicolinonitrile. epo.orggoogle.com This starting material is first treated with a fluoride source to selectively replace chlorine atoms with fluorine, yielding 3-chloro-4,5,6-trifluoropicolinonitrile. The differing reactivity of the fluorine atoms at various positions then allows for further selective functionalization before the final hydrolysis of the nitrile group to the desired picolinic acid. epo.orggoogle.com This stepwise approach provides the control necessary to construct complex targets like this compound, likely through a pathway involving initial fluorination followed by selective conversion of another halogen or a C-H bond at the 6-position to an iodine.

Table 3: Reagents for Nucleophilic Fluorination and Halogen Exchange

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Potassium Fluoride (KF) | DMSO, Sulfolane | High Temperature (e.g., 220°C) | chemicalbook.com |

| Cesium Fluoride (CsF) | Polar Aprotic Solvents | High Temperature | scientificupdate.com |

| Anhydrous Tetrabutylammonium Fluoride (TBAF) | - | Room Temperature | acs.org |

Iodination Protocols: Directed and Decarboxylative Methods

The introduction of an iodine atom onto the pyridine ring is a critical step in the synthesis of the target compound. Modern methods have moved beyond classical electrophilic aromatic substitution, offering greater control and efficiency through directed and decarboxylative pathways.

Transition metal catalysis provides a powerful toolkit for the regioselective functionalization of C–H bonds. Palladium-catalyzed reactions, in particular, have been developed for the ortho-iodination of arenes and heterocycles. rsc.org These methods often employ a directing group to position the metal catalyst at a specific C–H bond, which is then cleaved and replaced with an iodine atom. In the context of picolinic acid synthesis, the carboxylic acid group or a derivative can serve as such a directing group. The mechanism typically involves the formation of a palladacycle intermediate, which then undergoes oxidative addition with an iodine source (e.g., N-iodosuccinimide or molecular iodine) followed by reductive elimination to yield the iodinated product. rsc.org

Recent advances have also explored copper-catalyzed methods, which can facilitate iodination under various conditions. princeton.eduosti.gov These protocols can leverage the intrinsic properties of the substrate to direct the halogenation.

| Catalyst System | Iodine Source | General Substrate | Key Features | Citation |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | N-Iodosuccinimide (NIS), I₂ | Aryl & Heteroaryl C-H bonds | High regioselectivity via directing groups; forms palladacycle intermediate. | rsc.org |

| Cu(I) / Cu(II) Salts | N-Iodosuccinimide (NIS) | (Hetero)aryl Carboxylic Acids | Accommodates a broad scope of substrates; often involves radical intermediates. | princeton.eduosti.gov |

| Rhodium (Rh) Complexes | N-Iodosuccinimide (NIS) | O-phenyl carbamates | Accelerated by specialized ligands; good functional group tolerance. | rsc.org |

Decarboxylative halogenation is an elegant strategy that uses the carboxylic acid functional group as a disposable handle to introduce a halogen. acs.org This process, also known as halodecarboxylation, involves the replacement of a –COOH group with a halogen atom via the selective cleavage of a carbon-carbon bond. acs.orgnih.gov

A unified catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed, which is applicable to all regioisomers of pyridine carboxylic acids, including picolinic acids. princeton.edu This strategy often employs a copper catalyst, a light source (e.g., 365 nm LED), and an appropriate iodine source like N-iodosuccinimide (NIS). princeton.eduosti.gov The proposed mechanism proceeds through a ligand-to-metal charge transfer, which generates an aryl radical intermediate that is subsequently trapped by the halogen source. princeton.eduosti.gov This approach is powerful because it provides access to aryl halides from abundant carboxylic acid precursors and can furnish regioisomers that are difficult to obtain through other means. princeton.eduacs.org Furthermore, transition-metal-free protocols have been established for the decarboxylative halogenation of 2-picolinic acids using dihalomethanes under oxygen, presenting a greener alternative. rsc.org

Multi-Component and Tandem Reaction Sequences for Target Molecule Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. rsc.orgnih.gov Tandem sequences streamline synthetic routes by combining multiple bond-forming events without isolating intermediates.

For the assembly of the picolinic acid core, MCRs have been developed that construct the substituted pyridine ring in one pot. One such approach involves the reaction of an aldehyde, ammonium acetate, malononitrile, and a 2-oxoalkanoate. rsc.orgnih.gov To facilitate this transformation, novel heterogeneous catalysts, such as the metal-organic framework UiO-66(Zr)-N(CH₂PO₃H₂)₂, have been employed. rsc.orgnih.govresearchgate.net These catalysts offer high yields and the potential for reactions to be run at ambient temperatures, and their heterogeneous nature allows for easy separation and reuse, aligning with green chemistry principles. rsc.orgnih.govresearchgate.net Such strategies can rapidly generate diverse libraries of picolinic acid derivatives for further functionalization.

Optimization of Reaction Parameters and Yield Enhancement in Complex Synthesis

The successful synthesis of a complex molecule like this compound hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing side products. rsc.org A systematic approach, often employing factorial design experiments, is crucial for identifying the ideal conditions. rsc.org

Key parameters that require optimization include the choice of catalyst, solvent, base, temperature, and reaction time. For instance, in transition metal-catalyzed reactions, the ligand choice can dramatically influence reactivity and selectivity. In decarboxylative reactions, the selection of a base can be critical, with inorganic bases like Na₂HPO₄ sometimes providing superior results over organic bases. researchgate.net Temperature is another vital parameter; while some modern catalytic systems allow for ambient temperature reactions, many processes require heating to achieve efficient conversion. rsc.orgresearchgate.net The table below outlines common parameters and their potential impact on synthesis.

| Parameter | Influence on Reaction | Example Considerations | Citation |

|---|---|---|---|

| Catalyst & Ligand | Controls reaction rate, selectivity, and functional group tolerance. | Screening different metal precursors (e.g., Pd(OAc)₂, CuI) and ligands (e.g., Xantphos) is essential. | mdpi.com |

| Solvent | Affects solubility of reactants and stability of intermediates. | Polar aprotic solvents (e.g., DMF, DMSO) are common for cross-coupling, while greener solvents are increasingly explored. | princeton.edu |

| Base | Can act as a proton scavenger or participate in the catalytic cycle. | Inorganic bases (e.g., K₂CO₃, NaHCO₃) vs. organic bases (e.g., triethylamine) can lead to different outcomes. | researchgate.net |

| Temperature | Impacts reaction kinetics and can influence product distribution. | Optimization is needed to ensure sufficient reaction rate without promoting decomposition or side reactions. | rsc.org |

| Reaction Time | Crucial for achieving complete conversion without product degradation. | Monitored by techniques like TLC or LC-MS to determine the optimal endpoint. | chemicalbook.com |

Principles of Green Chemistry in Halogenated Picolinic Acid Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through thoughtful design. rsc.org The synthesis of halogenated picolinic acids can incorporate these principles in several ways.

One key aspect is the reduction or elimination of heavy metal catalysts. The development of transition-metal-free decarboxylative halogenation methods is a significant step in this direction, avoiding waste streams contaminated with metals like palladium. rsc.org When catalysts are necessary, the use of heterogeneous, recyclable catalysts, such as the UiO-66-based systems used in MCRs, is a sustainable choice. rsc.orgnih.gov

Atom economy is another central tenet, and MCRs are inherently advantageous in this regard as they incorporate most of the atoms from the reactants into the final product. rsc.org Designing synthetic routes with fewer steps, such as one-pot or tandem reactions, minimizes the use of solvents, reagents, and energy required for purification between steps. rsc.orgnih.gov

Finally, the choice of reagents and solvents is critical. Moving away from hazardous chemical oxidants like potassium permanganate, which were used in older picolinic acid syntheses, toward the use of molecular oxygen or air as the terminal oxidant represents a greener approach. rsc.orggoogle.com The use of naturally occurring and non-toxic compounds, such as 2-picolinic acid itself, as an organocatalyst in other reactions showcases the potential for sustainable practices within this chemical class. rsc.org

Mechanistic Investigations of Chemical Reactivity of 4 Fluoro 6 Iodopicolinic Acid

Influence of Halogenation on Electronic Structure and Aromaticity

The presence of both fluorine and iodine atoms on the picolinic acid scaffold significantly modulates the electronic properties and aromatic character of the pyridine (B92270) ring. The distinct electronegativity and size of these halogens create a unique electronic environment that dictates the molecule's reactivity.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the ring. quora.comnih.gov This effect lowers the energy levels of the molecular orbitals and reduces electron density within the aromatic system. nih.gov Conversely, iodine is less electronegative but significantly larger and more polarizable. quora.comdoubtnut.com While it also has an inductive withdrawing effect, its ability to participate in resonance donation (+R) and its sheer size can influence orbital overlap and intermolecular interactions.

Table 1: Comparison of Halogen Properties and Their Electronic Effects

| Property | Fluorine (F) | Iodine (I) | Impact on 4-Fluoro-6-iodopicolinic acid |

| Pauling Electronegativity | 3.98 | 2.66 | Fluorine exerts a much stronger inductive electron withdrawal, creating a more electron-deficient ring. quora.com |

| Atomic Radius (pm) | 57 | 133 | Iodine's larger size can cause steric hindrance and influences bond lengths and angles in the pyridine ring. doubtnut.com |

| Polarizability (ų) | 0.56 | 5.35 | Iodine's high polarizability makes the C-I bond more susceptible to certain types of cleavage and influences intermolecular forces. |

| Primary Electronic Effect | Strong Inductive Effect (-I) | Weaker Inductive Effect (-I), Potential Resonance Effect (+R) | The strong -I effect of fluorine dominates, significantly lowering the ring's electron density and activating it for nucleophilic attack. |

Exploration of Nucleophilic and Electrophilic Aromatic Substitution Pathways

The highly electron-deficient nature of the this compound ring system makes it a prime candidate for nucleophilic aromatic substitution (SNAr) while rendering it highly resistant to electrophilic aromatic substitution (SEAr).

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings substituted with strong electron-withdrawing groups are activated towards attack by nucleophiles. wikipedia.org In this molecule, the pyridine nitrogen, the fluorine atom, and the iodine atom all contribute to lowering the electron density of the ring, particularly at the C-2, C-4, and C-6 positions. stackexchange.comyoutube.com Nucleophilic attack is favored at these positions because the resulting anionic intermediate, known as a Meisenheimer complex, is effectively stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. wikipedia.orgstackexchange.com

The SNAr mechanism proceeds in two main steps:

Addition: A nucleophile attacks the electron-deficient carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). wikipedia.org

Elimination: The leaving group departs, restoring the aromaticity of the ring.

Both fluorine and iodine can act as leaving groups. While fluoride (B91410) is typically a poor leaving group in SN2 reactions, its high electronegativity makes the carbon it is attached to highly electrophilic and thus susceptible to nucleophilic attack in SNAr reactions. youtube.com

Electrophilic Aromatic Substitution (SEAr): Conversely, the same electronic factors that promote SNAr strongly deactivate the ring towards electrophilic attack. wikipedia.org Electrophilic substitution requires the aromatic ring to act as a nucleophile, a role which is severely diminished by the presence of multiple electron-withdrawing entities. masterorganicchemistry.com Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen would be protonated, further increasing its electron-withdrawing effect and making the ring even more "electron-poor." wikipedia.org Consequently, subjecting this compound to typical SEAr conditions is unlikely to yield substitution products. wikipedia.orglibretexts.org

Picolinic Acid as a Directing Group in C-H Activation and Functionalization

The picolinic acid moiety is a highly effective bidentate, monoanionic directing group in transition metal-catalyzed C-H activation and functionalization reactions. nih.govacs.org This capability allows for the selective conversion of otherwise inert C-H bonds into new C-C or C-heteroatom bonds. nih.gov

The directing action stems from the ability of the pyridine nitrogen and the carboxylate oxygen to form a stable five-membered metallacycle chelate with a transition metal catalyst, most commonly palladium. acs.orgnih.gov This chelation brings the metal center into close proximity to a specific C-H bond (typically at the γ-position of an attached alkyl chain), facilitating its cleavage through a process like concerted metalation-deprotonation. nih.govnih.gov

Once the C-H bond is activated and a new metal-carbon bond is formed, a variety of functionalization reactions can occur, including:

Arylation and Alkylation nih.gov

Acetoxylation researchgate.netrsc.org

Amination and Amidation researchgate.net

Carbonylation nih.gov

The use of picolinamide (B142947) (the amide derivative of picolinic acid) is particularly widespread and has been shown to direct the functionalization of both sp² and sp³ C-H bonds with a range of transition metals, including palladium, cobalt, and nickel. nih.govnih.govchim.it

Table 2: Examples of Picolinamide-Directed C-H Functionalization Reactions

| Reaction Type | Catalyst System | Coupling Partner | Bond Formed |

| Arylation | Pd(OAc)₂ | Aryl Iodides | C(sp³)–C(sp²) |

| Acetoxylation | Pd(OAc)₂ / PhI(OAc)₂ | Acetoxy Source | C(sp³)–O |

| Annulation | Co(OAc)₂ | Alkynes | C(sp²)–C(sp²) |

| Carbonylation | Co(OAc)₂ / DEAD | CO Surrogate | C(sp²)–C(CO) |

Data compiled from various studies on picolinamide-directed reactions. researchgate.netchim.it

Carboxylic Acid Functional Group Transformations: Decarboxylation and Esterification Mechanisms

The carboxylic acid group of this compound can undergo several characteristic transformations, most notably decarboxylation and esterification.

Decarboxylation: Picolinic acids are known to undergo thermal decarboxylation, a reaction that removes the carboxyl group as CO₂. wikipedia.org The mechanism is distinct from that of many other carboxylic acids due to the adjacent pyridine nitrogen. The reaction is believed to proceed through a zwitterionic intermediate, where the carboxyl proton has transferred to the pyridine nitrogen. researchgate.netcdnsciencepub.comstackexchange.com Upon heating, this zwitterion loses CO₂, forming a 2-pyridyl carbanion or a related ylide intermediate. researchgate.netcdnsciencepub.com This intermediate is stabilized by the electronegative nitrogen atom.

Studies on substituted picolinic acids have shown that both electron-withdrawing and electron-releasing groups can accelerate the decarboxylation of the neutral acid, potentially by inducing steric strain that disrupts the coplanarity of the carboxyl group with the ring, weakening the C-C bond. researchgate.netcdnsciencepub.com In the context of the Hammick reaction, the decarboxylation occurs in the presence of a carbonyl compound, which traps the reactive intermediate to form a 2-pyridyl-carbinol. wikipedia.org

Esterification: Esterification is a fundamental reaction of carboxylic acids. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). organic-chemistry.org

The Fischer esterification mechanism involves several equilibrium steps: flexiprep.commasterorganicchemistry.commdpi.com

Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (H₂O).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The catalyst is regenerated by deprotonation of the ester, yielding the final product.

Because the reaction is reversible, it is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.orgchemistrysteps.com

Chelation and Coordination Chemistry in Transition Metal-Catalyzed Reactions

The ability of the picolinic acid moiety to act as a chelating ligand is central to its role in transition metal catalysis. researchgate.netnih.gov As a bidentate N,O-ligand, it forms stable five-membered chelate rings with a wide array of transition metal ions, including palladium, nickel, copper, and zinc. plu.mxacs.orgnih.gov

This chelation has several critical functions in a catalytic cycle:

Stabilization: It stabilizes the metal center, including potentially high-valent intermediates that are crucial for certain C-H functionalization pathways (e.g., Pd(IV) intermediates). nih.govchim.it

Directing Effect: As discussed in section 3.3, chelation provides the geometric constraint necessary for regioselective C-H activation. acs.org

Modulation of Reactivity: The electronic properties of the ligand influence the reactivity of the metal center, affecting the rates of key catalytic steps such as oxidative addition and reductive elimination.

In the context of cross-coupling reactions, chelation assistance can enable transformations that are otherwise difficult. For example, nickel-catalyzed C-N cross-coupling between picolinamides and aryl boronic acids proceeds under mild conditions without external ligands, as the picolinyl group itself serves as the directing and stabilizing ligand. researcher.liferesearchgate.netudel.edu The coordination of the substrate to the metal center facilitates the elementary steps of the catalytic cycle, leading to the efficient formation of new chemical bonds. nih.govdntb.gov.ua

Strategic Derivatization and Functional Group Interconversion of 4 Fluoro 6 Iodopicolinic Acid

Amidation and Esterification for Scaffold Diversification

The carboxylic acid group of 4-fluoro-6-iodopicolinic acid is a prime site for modification through amidation and esterification reactions. These transformations are fundamental in diversifying the molecular scaffold, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Amidation:

Direct amidation of carboxylic acids with amines is a common strategy to introduce a wide range of substituents. mdpi.com Various coupling reagents can be employed to facilitate this transformation, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with additives such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org These reactions typically proceed under mild conditions and are tolerant of a variety of functional groups. For instance, the reaction of a carboxylic acid with an amine in the presence of DCC and a catalytic amount of DMAP leads to the formation of an O-acylisourea intermediate, which then reacts with the amine to form the corresponding amide. organic-chemistry.org The use of pyridine (B92270) in combination with agents like carbon tetrabromide under photoirradiation has also been reported as an effective method for direct amide bond formation. eie.gr

Furthermore, alternative methods for amidation include the use of triazine-based reagents, which can activate the carboxylic acid for subsequent reaction with an amine. beilstein-journals.org The choice of the amidation method can be critical, especially when dealing with sensitive substrates or when aiming for specific outcomes like the preservation of stereochemistry in chiral molecules. nih.gov

Esterification:

Esterification of this compound can be achieved through several methods, with the Fischer-Speier esterification being a classic approach. researchgate.net This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netgoogle.com The reaction is typically carried out under reflux conditions. google.com Microwave-assisted organic synthesis (MAOS) has emerged as a modern alternative, often leading to reduced reaction times and improved yields. usm.my For instance, the esterification of a substituted benzoic acid has been successfully performed using a sealed-vessel microwave system with catalytic amounts of sulfuric acid. usm.my

The Steglich esterification offers a milder alternative, particularly for acid-labile or sterically hindered substrates. organic-chemistry.org This method utilizes DCC and a catalytic amount of DMAP to activate the carboxylic acid for reaction with an alcohol. organic-chemistry.org The versatility of these methods allows for the synthesis of a diverse library of esters, which can serve as key intermediates for further functionalization or as final products with desired biological or material properties.

Table 1: Examples of Amidation and Esterification Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Amidation | DCC, DMAP, Amine | Picolinamide (B142947) Derivative | organic-chemistry.org |

| Amidation | Pyridine, CBr4, Amine, hv | Picolinamide Derivative | eie.gr |

| Amidation | Triazine-based reagent, Amine | Picolinamide Derivative | beilstein-journals.org |

| Esterification | Alcohol, H2SO4 (cat.), Heat | Picolinate (B1231196) Ester | researchgate.netgoogle.com |

| Esterification | Alcohol, H2SO4 (cat.), Microwave | Picolinate Ester | usm.my |

| Esterification | DCC, DMAP, Alcohol | Picolinate Ester | organic-chemistry.org |

Cross-Coupling Reactions at Halogenated Centers (Suzuki-Miyaura, Sonogashira, Negishi Couplings)

The presence of both fluorine and iodine atoms on the picolinic acid ring offers two distinct handles for cross-coupling reactions, enabling the selective introduction of various substituents. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond, allowing for regioselective functionalization at the 6-position.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. libretexts.orgorganic-chemistry.org In the context of this compound derivatives, the iodo group serves as the reactive site for coupling with a variety of boronic acids or their esters. libretexts.orgnih.gov This reaction is generally catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) or catalysts generated in situ from palladium(II) precursors like palladium(II) acetate (B1210297) with phosphine (B1218219) ligands. libretexts.orgorganic-chemistry.org The reaction requires a base, such as potassium carbonate or cesium fluoride (B91410), to activate the organoboron species. organic-chemistry.org This methodology has been successfully applied to the synthesis of fluorinated biphenyl (B1667301) derivatives. mdpi.comnih.gov

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper species and is typically carried out in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org For this compound derivatives, the Sonogashira reaction at the 6-iodo position allows for the introduction of various alkynyl groups. researchgate.net Modern protocols have been developed that are copper-free to avoid the formation of undesired alkyne homocoupling products (Glaser coupling). organic-chemistry.orgrsc.org These reactions can often be performed under mild, room temperature conditions. rsc.org

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnih.gov This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org The iodo-substituent of the this compound scaffold can be readily coupled with a range of organozinc reagents. nih.gov The development of air- and moisture-stable palladacycle precatalysts has made the Negishi coupling more practical and user-friendly. nih.gov In some cases, the in situ generation of alkynylzinc derivatives from terminal alkynes has proven to be an effective strategy for Negishi-type alkynylation of aryl electrophiles. organic-chemistry.org

Table 2: Cross-Coupling Reactions on the this compound Scaffold

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh3)4 or Pd(OAc)2/Ligand, Base | 6-Aryl/Vinyl-4-fluoropicolinic acid derivative | libretexts.orgnih.govmdpi.com |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst (optional), Base | 6-Alkynyl-4-fluoropicolinic acid derivative | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | 6-Alkyl/Aryl/Vinyl-4-fluoropicolinic acid derivative | wikipedia.orgnih.gov |

Introduction of Diverse Heterocyclic and Carbocyclic Moieties

The derivatization strategies mentioned above, particularly cross-coupling reactions, are instrumental in introducing a wide array of heterocyclic and carbocyclic moieties onto the this compound core. This structural diversification is crucial for modulating the biological activity and physical properties of the resulting molecules.

Heterocyclic Moieties:

The synthesis of heterocyclic compounds is of great importance in medicinal chemistry due to their prevalence in biologically active molecules. derpharmachemica.comopenmedicinalchemistryjournal.com Cross-coupling reactions provide a direct route to append various heterocycles. For example, Suzuki-Miyaura coupling can be used to introduce heterocyclic boronic acids, while Sonogashira and Negishi couplings can be employed to attach heterocyclic alkynes or organozinc reagents, respectively. Additionally, heterocyclic structures can be constructed from the functional groups introduced. For instance, an alkyne installed via Sonogashira coupling can undergo subsequent cyclization reactions to form various heterocyclic systems. organic-chemistry.org The synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives from chalcone (B49325) precursors, which themselves can be derived from functionalized aromatic ketones, illustrates another pathway to heterocycle formation. derpharmachemica.com

Carbocyclic Moieties:

Similarly, carbocyclic structures, both aromatic and aliphatic, can be introduced through cross-coupling reactions. The Suzuki-Miyaura reaction is particularly well-suited for the synthesis of biaryl compounds by coupling with arylboronic acids. libretexts.org The Negishi coupling offers a versatile method for introducing not only aryl groups but also various alkyl and alkenyl carbocyclic fragments. wikipedia.org The synthesis of carbocyclic nucleoside analogues, for example, has utilized coupling strategies to build complex carbocyclic frameworks. auburn.edu

Development of Chiral Analogues and Enantioselective Transformations

The development of chiral analogues of this compound is a key area of research, as the stereochemistry of a molecule often plays a critical role in its biological activity.

The introduction of chirality can be achieved through several approaches. One method involves the use of chiral starting materials or reagents in the derivatization process. For example, amidation or esterification with a chiral amine or alcohol would result in a diastereomeric mixture that could potentially be separated.

A more sophisticated approach involves enantioselective synthesis, where a prochiral substrate is converted into a chiral product with a preference for one enantiomer. Asymmetric hydrogenation is a powerful tool for establishing stereocenters. For instance, iridium-catalyzed asymmetric hydrogenation has been successfully used for the synthesis of chiral tetrahydroquinoxaline derivatives with high enantioselectivity. rsc.org While not directly applied to this compound in the provided context, such methodologies could be adapted to substrates derived from it.

The synthesis of chiral α-fluoroalkyl-α-amino acids highlights the importance of fluorine in chiral drug design. mdpi.com Methods for their synthesis often involve chiral auxiliaries or enantioselective fluorination reactions. mdpi.com These strategies could potentially be applied to derivatives of this compound to create novel chiral building blocks. Lipases are also utilized as biocatalysts for the kinetic resolution of racemic fluorinated carboxylic acids, offering a green chemistry approach to obtaining enantiopure compounds. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 4-Fluoro-6-iodopicolinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's carbon-hydrogen framework and the environment of the fluorine substituent.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the fluorine, iodine, and carboxylic acid groups. The coupling between these protons would appear as doublets, and further coupling to the fluorine atom would result in doublet of doublets, providing crucial information about their relative positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal six distinct signals, one for each carbon atom in the this compound molecule. The chemical shifts would be characteristic of the pyridine ring carbons, with the carbon attached to the carboxylic acid appearing at the lowest field. The carbons bonded to fluorine and iodine would also exhibit characteristic shifts. Furthermore, carbon-fluorine coupling would be observed, providing additional confirmation of the fluorine atom's position on the ring.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would provide a single signal for the fluorine atom in this compound. The chemical shift of this signal would be indicative of its electronic environment on the aromatic ring.

Expected NMR Data Summary

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (H-3) | 7.5 - 8.5 | Doublet of doublets | J(H-H), J(H-F) |

| ¹H (H-5) | 7.0 - 8.0 | Doublet of doublets | J(H-H), J(H-F) |

| ¹³C (C-2) | 145 - 155 | Singlet or Doublet (due to C-F coupling) | - |

| ¹³C (C-3) | 120 - 130 | Doublet (due to C-F coupling) | - |

| ¹³C (C-4) | 160 - 170 | Doublet (due to C-F coupling) | - |

| ¹³C (C-5) | 110 - 120 | Doublet (due to C-F coupling) | - |

| ¹³C (C-6) | 90 - 100 | Singlet | - |

| ¹³C (COOH) | 160 - 170 | Singlet | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula, C₆H₃FINO₂.

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pattern of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the atoms within the molecule.

Expected Fragmentation Pathways:

Decarboxylation: Loss of the carboxylic acid group as CO₂ is a common fragmentation pathway for carboxylic acids.

Loss of Iodine: Cleavage of the carbon-iodine bond would result in a significant fragment ion.

Loss of Fluorine: While the carbon-fluorine bond is strong, loss of a fluorine radical or HF may be observed.

Hypothetical HRMS Fragmentation Data

| Fragment Ion | Proposed Structure |

|---|---|

| [M - CO₂]⁺ | Ion resulting from the loss of carbon dioxide |

| [M - I]⁺ | Ion resulting from the loss of an iodine radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present in the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

O-H stretch: A broad band in the high-frequency region (around 2500-3300 cm⁻¹) characteristic of the carboxylic acid hydroxyl group.

C=O stretch: A strong, sharp band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

C-F stretch: A strong band in the region of 1000-1100 cm⁻¹.

C-I stretch: A band in the lower frequency region (around 500-600 cm⁻¹).

Pyridine ring vibrations: A series of bands in the 1400-1600 cm⁻¹ region.

Expected Vibrational Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | IR |

| C=O stretch (Carboxylic Acid) | ~1700 | IR, Raman |

| C=C, C=N stretches (Pyridine Ring) | 1400 - 1600 | IR, Raman |

| C-F stretch | 1000 - 1100 | IR |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. This would unambiguously confirm the substitution pattern on the pyridine ring and provide insights into the crystal packing.

Advanced Chromatographic Separations (HPLC, GC, TLC, UPLC) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for analyzing non-volatile compounds like this compound. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient would likely be employed. The retention time would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis.

Gas Chromatography (GC): Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC would be challenging. Derivatization to a more volatile ester, such as the methyl ester, would likely be necessary prior to GC analysis.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes with a small amount of acetic acid) would be used to obtain a characteristic retention factor (Rf) value for the compound.

Exploration of Academic Research Applications

Role as a Versatile Chemical Building Block in Complex Molecular Synthesis

4-Fluoro-6-iodopicolinic acid serves as a highly functionalized and versatile building block in the field of organic synthesis. Its structure, featuring a pyridine (B92270) ring substituted with a carboxylic acid, a fluorine atom, and an iodine atom, offers multiple reactive sites for constructing complex molecular architectures. The iodine atom at the 6-position is particularly significant, as it provides a reactive handle for various metal-catalyzed cross-coupling reactions.

The utility of iodo-substituted aromatic compounds, such as 6-iodopurine, has been well-established for creating diverse molecular structures. nih.gov This reactivity allows for the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds under relatively mild conditions. nih.gov For instance, the iodine can be readily displaced or used in reactions like the Suzuki-Miyaura coupling to introduce new aryl or alkyl groups. This capability is crucial for the modular synthesis of complex molecules where different fragments are systematically joined.

Furthermore, the presence of both fluorine and iodine substituents allows for selective and sequential reactions. The distinct reactivity of the C-I and C-F bonds enables chemists to perform transformations at one site while leaving the other intact for subsequent modifications. This orthogonal reactivity is a key advantage in multi-step syntheses. The picolinic acid moiety itself can be transformed into other functional groups or can participate in reactions such as esterification or amidation. This multi-functionality makes 3,4-dihydro-2(1H)-pyridones valuable precursors for a variety of compounds. mdpi.compreprints.org

Investigation in Ligand Design for Catalytic Systems

The picolinic acid scaffold is a well-known chelating agent, capable of binding to metal centers through its nitrogen and carboxylic acid oxygen atoms. This property makes this compound an attractive candidate for the design of specialized ligands for transition metal catalysts. The electronic properties of the ligand can be finely tuned by the electron-withdrawing effects of the fluorine and iodine atoms, which in turn can influence the stability and reactivity of the resulting metal complex.

In the broader context of ligand design, picolinamide (B142947) (a derivative of picolinic acid) skeletons have been successfully employed to create stable and efficient catalysts. For example, iridium complexes bearing N-sulfonyl-2-pyridinecarboxamide ligands have demonstrated high activity and stability in the dehydrogenation of formic acid. rsc.org The design strategy involves maintaining the core picolinamide structure while introducing other functional groups to enhance catalytic performance. rsc.org By analogy, ligands derived from this compound could be synthesized to explore new catalytic activities, with the halogen substituents providing a means to further modify the ligand's steric and electronic environment.

Precursor in Agrochemical Research for Structure-Activity Relationship Studies

Picolinic acid derivatives are a significant class of synthetic auxin herbicides. nih.govmdpi.com Compounds like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl are prominent examples that have been commercialized. nih.govmdpi.com this compound serves as an ideal precursor for creating libraries of new potential herbicides for structure-activity relationship (SAR) studies. SAR studies are fundamental in agrochemical research to understand how specific structural features of a molecule relate to its herbicidal efficacy.

In a typical SAR study, the this compound core would be systematically modified. For instance, the iodine atom at the 6-position can be replaced with various aryl-substituted pyrazolyl groups to investigate the impact on herbicidal activity. nih.govmdpi.comnih.gov Research has shown that substituents on these attached phenyl rings significantly influence the inhibitory activity against plant root growth. nih.gov

The following table summarizes findings from a study on related picolinic acid compounds, demonstrating how modifications to the core structure affect herbicidal activity against Arabidopsis thaliana.

| Compound ID | Modification from Core Structure | IC50 (µM) against A. thaliana | Herbicidal Activity vs. Picloram |

| V-7 | 6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl) | 0.004 | More Potent |

| V-8 | 6-(5-(4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl) | 0.021 | More Potent |

| V-15 | 6-(5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl) | 0.009 | More Potent |

| Picloram | Standard Herbicide | 0.091 | Standard |

| Halauxifen-methyl | Standard Herbicide | 0.18 | Standard |

Data sourced from studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives. nih.govmdpi.com

These studies reveal that compounds derived from such picolinic acid precursors can exhibit significantly greater potency than existing commercial herbicides, guiding the design of new and more effective agrochemicals. nih.govmdpi.com

Intermediate in the Synthesis of Research Compounds with Potential Bioactivity

The substituted picolinic acid framework is a privileged scaffold in medicinal chemistry, used as an intermediate to generate compounds with a wide range of potential biological activities. The reactive handles on this compound allow for its incorporation into larger, more complex molecules designed to interact with biological targets.

The development of novel enzyme inhibitors is a cornerstone of drug discovery. The structural features of this compound make it a suitable starting point for synthesizing targeted inhibitors. For example, pyrazole-based inhibitors have been synthesized to target bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is essential for bacterial viability. nih.gov The synthesis of such inhibitors often involves coupling various amine-containing fragments to a core scaffold, a transformation for which the carboxylic acid group of this compound is well-suited. The pyridine ring itself is a common feature in many enzyme inhibitors, including those targeting NADPH oxidase 2 (NOX2).

Furthermore, the benzenesulfonamide (B165840) moiety, a key zinc-binding group in carbonic anhydrase inhibitors, can be conceptually linked to a scaffold derived from this compound to explore new inhibitor designs. mdpi.com The synthesis of such hybrid molecules often relies on multi-step pathways where versatile intermediates are crucial. mdpi.com

Beyond specific enzyme inhibition, compounds derived from this compound can be investigated as modulators of broader biological pathways. The quinoline (B57606) core, which can be synthesized from picolinic acid derivatives, is present in many bioactive molecules. For instance, fluoroquinolones function by interfering with bacterial DNA synthesis through the inhibition of topoisomerase IV and DNA gyrase. mdpi.com The synthesis of quinolone-3-carboxylic acid derivatives often starts from precursors that allow for the construction of the fused ring system. nih.gov

The structural similarity of the picolinic acid core to parts of these complex molecules highlights its potential as a starting material for novel therapeutics. By using this compound, researchers can introduce fluorine, a common bioisostere for hydrogen that can enhance metabolic stability and binding affinity, into potential drug candidates.

Contribution to Environmental Chemistry Research: Studies on Degradation Pathways

The introduction of synthetic, halogenated compounds into the environment necessitates research into their persistence and degradation pathways. nih.gov Fluorinated aromatic compounds, including picolinic acid-based herbicides, can be persistent pollutants. Environmental chemistry research focuses on understanding how these molecules break down through biotic (microbial) or abiotic processes.

Studies on perfluorinated carboxylic acids (PFCAs) show they are ubiquitous environmental contaminants. nih.govgcu.ac.uk Research investigates their sources, transport, and fate. While not a PFCA, this compound contains a C-F bond, and its environmental degradation would be of interest. Research on the degradation of other xenobiotic compounds, such as morpholine, has shown that microorganisms like Mycobacterium can evolve pathways to break down these synthetic molecules, often initiated by monooxygenase enzymes. nih.gov Understanding the degradation of this compound would involve identifying potential microbial pathways, assessing the stability of the C-F and C-I bonds, and characterizing any persistent breakdown products. Such studies are crucial for evaluating the environmental impact of new agrochemicals or other industrially relevant compounds derived from this precursor.

Emerging Research Avenues and Methodological Challenges

Development of Sustainable and Atom-Economical Synthetic Protocols

The synthesis of highly functionalized molecules like 4-Fluoro-6-iodopicolinic acid traditionally relies on multi-step sequences that often employ harsh reagents and generate significant chemical waste. The principles of green chemistry and atom economy are driving a paradigm shift towards more sustainable and efficient synthetic strategies.

Recent research has focused on several key areas to achieve these goals in the synthesis of pyridine (B92270) derivatives. These include the use of multicomponent reactions, which allow for the construction of complex molecules from three or more starting materials in a single step, thereby reducing the number of synthetic operations and minimizing waste. The application of environmentally friendly solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions are also at the forefront of sustainable synthesis.

Catalysis plays a pivotal role in atom-economical transformations. The development of novel catalysts, including biocatalysts and earth-abundant metal catalysts, is a significant area of investigation. For instance, iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. Furthermore, microwave-assisted and ultrasound-assisted synthesis have emerged as energy-efficient techniques that can significantly reduce reaction times and improve yields. The use of ionic liquids as recyclable catalysts and reaction media also presents a promising avenue for the sustainable synthesis of pyridine compounds.

| Synthesis Strategy | Description | Key Advantages |

| Multicomponent Reactions | Combining three or more reactants in a single operation to form a complex product. | Reduced step count, minimized waste, increased efficiency. |

| Green Solvents/Solvent-Free | Utilizing environmentally benign solvents or eliminating solvents altogether. | Reduced environmental impact, simplified purification. |

| Advanced Catalysis | Employing biocatalysts, earth-abundant metal catalysts, or novel catalytic systems. | High selectivity, mild reaction conditions, reduced reliance on precious metals. |

| Energy-Efficient Methods | Utilizing microwave or ultrasound irradiation to accelerate reactions. | Faster reaction times, lower energy consumption, improved yields. |

| Ionic Liquids | Using non-volatile, recyclable salts as both solvent and catalyst. | Recyclability, tunable properties, potential for improved selectivity. |

Unveiling Novel Reactivity Modes for Halogenated Pyridines

The presence of two different halogen atoms, fluorine and iodine, at the 4- and 6-positions of the picolinic acid scaffold, respectively, imparts a rich and tunable reactivity to the molecule. The distinct electronic properties and leaving group abilities of fluorine and iodine allow for selective transformations at each position.

Fluoropyridines are known to be highly reactive towards nucleophilic aromatic substitution (SNAr) reactions, often exhibiting greater reactivity than their chloro- or bromo- counterparts. This is attributed to the high electronegativity of the fluorine atom, which strongly activates the pyridine ring for nucleophilic attack. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is significantly faster than the corresponding reaction with 2-chloropyridine. This enhanced reactivity allows for SNAr reactions to be conducted under milder conditions.

Conversely, the carbon-iodine bond is weaker and more polarizable, making the iodine atom an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 6-position through well-established methods such as Suzuki, Sonogashira, and Heck couplings. The presence of the pyridyl directing group can facilitate these transformations.

The interplay between the fluoro and iodo substituents, along with the directing effect of the carboxylic acid group, opens up possibilities for novel and regioselective functionalization pathways. The selective functionalization of one halogen over the other can be achieved by carefully choosing the reaction conditions and reagents. For example, nucleophilic attack is likely to occur preferentially at the fluorine-bearing carbon, while cross-coupling reactions would favor the iodo-substituted position.

| Halogen | Primary Reactivity Mode | Key Features |

| Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Highly activating due to electronegativity, allows for milder reaction conditions. |

| Iodine | Transition Metal-Catalyzed Cross-Coupling | Excellent leaving group, versatile for introducing various substituents. |

Application of Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and discovery. nih.govnih.gov These powerful computational tools are being employed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes.

In the context of this compound and its derivatives, AI and ML can play a significant role in several areas. Machine learning models can be trained on large datasets of chemical reactions to predict the most efficient synthetic pathways, potentially identifying more sustainable and atom-economical routes than those devised through traditional methods. acs.orgresearchgate.net These models can also predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. acs.orgresearchgate.net

Furthermore, AI algorithms are being used for de novo molecular design, generating novel molecular structures with desired properties. nih.gov This could lead to the discovery of new picolinic acid derivatives with enhanced biological activity or material properties. Computational chemistry, often used in conjunction with AI, can predict the reactivity of halogenated pyridines by calculating properties such as bond dissociation energies and activation barriers for different reaction pathways. stackexchange.comnih.gov This predictive power can guide experimental efforts, saving time and resources.

| AI/ML Application | Description | Potential Impact on Picolinic Acid Chemistry |

| Retrosynthetic Analysis | AI algorithms predict potential starting materials for a target molecule. | Design of more efficient and sustainable synthetic routes. |

| Reaction Optimization | ML models predict optimal reaction conditions for yield and selectivity. | Maximized product yield and minimized waste. |

| Forward Reaction Prediction | Predicting the outcome of a chemical reaction given the reactants and conditions. | Validation of proposed synthetic steps and avoidance of failed experiments. |

| De Novo Molecular Design | Generating novel molecular structures with desired properties. | Discovery of new picolinic acid derivatives with improved functionality. |

| Reactivity Prediction | Computational models predict the reactivity of different sites on a molecule. | Guidance for selective functionalization strategies. |

Addressing Challenges in Regioselective Functionalization of Polyhalogenated Picolinic Acids

The directing effect of the carboxylic acid group plays a crucial role in determining the regioselectivity of C-H functionalization reactions. Carboxylate groups can act as directing groups in palladium-catalyzed C-H arylation, facilitating functionalization at specific positions. acs.orgresearchgate.net However, the inherent electronic properties of the pyridine ring, with its electron-deficient nature, also influence the site of reaction. Nucleophilic aromatic substitution on pyridines generally occurs at the 2- and 4-positions. stackexchange.com

In the case of this compound, the interplay between the directing effect of the carboxylate group and the electronic activation by the halogen substituents presents a complex regiochemical puzzle. For nucleophilic aromatic substitution, the question arises whether the attack will occur at the 4-position (para to the nitrogen and activated by fluorine) or be influenced by the ortho-directing effect of the carboxylate group. Steric hindrance from the substituents will also play a role, with nucleophiles potentially favoring the less sterically hindered para position over the ortho position. reddit.com

Recent advances in catalysis and the development of new directing groups are providing solutions to these challenges. For instance, the use of specific ligands in transition metal catalysis can override the inherent reactivity of the substrate to achieve functionalization at otherwise disfavored positions. The development of methods for meta-selective C-H functionalization of pyridines, a particularly challenging transformation, is an active area of research. nih.gov

| Challenge | Influencing Factors | Potential Solutions |

| Halogen Selectivity | Differential reactivity of C-F and C-I bonds. | Careful selection of reaction type (SNAr vs. cross-coupling). |

| C-H Functionalization | Directing effect of the carboxylic acid group, electronic properties of the pyridine ring. | Use of specific catalysts and ligands, tailored directing groups. |

| Ortho vs. Para Selectivity | Steric hindrance, electronic activation by substituents. | Optimization of nucleophile/electrophile size and reaction conditions. |

Q & A

Basic Research Questions

Q. How is 4-Fluoro-6-iodopicolinic acid synthesized, and what are the critical parameters for yield optimization?

- Methodological Answer : Synthesis typically involves halogenation and iodination of picolinic acid derivatives. Key parameters include reaction temperature (optimized between 80–100°C), stoichiometric ratios of fluorinating/iodinating agents, and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps). Yield optimization requires rigorous control of inert atmospheres to prevent side reactions, as well as purification via recrystallization or HPLC .

- Data Reference : Studies report yields of 60–75% under optimized conditions, with purity confirmed by NMR (¹H/¹⁹F) and mass spectrometry .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Multi-modal characterization is essential:

- NMR Spectroscopy : ¹⁹F NMR (δ ≈ -120 ppm) and ¹H NMR (aromatic protons at δ 7.5–8.2 ppm) confirm substitution patterns.

- X-ray Crystallography : Resolves structural ambiguities, particularly iodine/fluorine positional effects on aromatic ring distortion.

- HPLC-MS : Validates purity (>95%) and detects trace halogenated byproducts .

- Data Reference : Crystallographic data (CCDC entries) show bond angles deviating by ≤2° from theoretical models due to steric effects .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies recommend:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Solvent : Dissolve in anhydrous DMSO or acetonitrile to avoid hydrolysis.

- Analysis : Monitor degradation via UV-Vis (λmax ≈ 260 nm) and periodic LC-MS over 6–12 months .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodination in this compound synthesis?

- Methodological Answer : Computational studies (DFT calculations) reveal that fluorine’s electron-withdrawing effect directs iodination to the C6 position via σ-hole interactions. Experimental validation uses isotopic labeling (¹²⁷I vs. ¹²⁵I) and kinetic profiling to compare activation energies of competing pathways .

- Data Reference : ΔG‡ for C6 iodination is 15–20 kJ/mol lower than alternative sites, per DFT/B3LYP simulations .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity or pH-dependent tautomerism. Standardization strategies include:

- Solvent Calibration : Compare NMR spectra in DMSO-d6 vs. CDCl3.

- pH Titration : Track ¹H NMR shifts across pH 2–10 to identify protonation states.

- Inter-laboratory Reproducibility : Share raw data via platforms like Zenodo for meta-analysis .

Q. What computational models best predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) with the M06-2X functional accurately predicts activation barriers for Suzuki-Miyaura couplings. Parameters include iodine’s leaving-group ability (bond dissociation energy ≈ 240 kJ/mol) and fluorine’s inductive effects on transition-state geometry .

- Data Reference : Predicted vs. experimental kobs values correlate with R² = 0.92 in Pd-catalyzed reactions .

Q. How should researchers design experiments to assess the compound’s bioactivity while minimizing false positives?

- Methodological Answer : Employ orthogonal assays:

- Primary Screening : Use fluorescence-based enzymatic assays (e.g., kinase inhibition).

- Counter-Screens : Test against off-target proteins (e.g., phosphatases) and include negative controls (e.g., 6-iodopicolinic acid).

- Cellular Validation : Measure IC50 in ≥3 cell lines with cytotoxicity controls .

- Data Reference : A 2024 study reduced false positives by 40% using this tiered approach .

Methodological Frameworks for Research Design

- PICOT Alignment : For bioactivity studies, structure questions as:

- FINER Criteria : Ensure questions are Feasible (lab resources), Novel (unexplored halogen interactions), Ethical (non-toxic concentrations), and Relevant (therapeutic target alignment) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.